5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15Cl2NO2S and its molecular weight is 344.25. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Biofilm Inhibition
One study focuses on the synthesis of thiophene derivatives and their application as antimicrobial agents. These compounds, including variants of thiophene, have been tested for their ability to reduce biofilm formation by marine bacteria, demonstrating significant biofilm-reducing capacities. This suggests potential applications in combating marine biofilm-associated problems (Benneche et al., 2011).
Anticancer Activity
Another area of research involves the synthesis of thiophene-2-carboxamide derivatives for anticancer activity. These derivatives have shown good inhibitory activity against several cancer cell lines, indicating their potential use in developing new cancer treatments (Atta & Abdel‐Latif, 2021).
Organic Semiconductors
Thiophene derivatives have also been investigated for their application in organic electronics, specifically as organic semiconductors. Modifications on thiophene compounds, including chlorination, have resulted in materials with improved electron mobility, highlighting their utility in organic thin-film transistors (Nakano et al., 2015).
Corrosion Inhibition
Research has been conducted on methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies found that certain thiophene-based compounds significantly reduce the corrosion rate, suggesting their potential application in industrial corrosion protection (Fouda et al., 2020).
Photostabilization of PVC
Novel thiophene derivatives have been synthesized and assessed as photostabilizers for rigid poly(vinyl chloride) (PVC), showing promising results in reducing the level of photodegradation of PVC films. This application could be crucial in extending the lifespan of PVC materials exposed to UV radiation (Balakit et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is Coagulation Factor X (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is a promising target for the development of anticoagulants .
Mode of Action
The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts with the S1 subsite of FXa . This interaction is critical for the compound’s high affinity and potency .
Result of Action
The inhibition of FXa by the compound leads to a decrease in thrombin formation, thereby reducing blood clot formation. This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .
Properties
IUPAC Name |
5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-15(20-2,10-4-3-5-11(16)8-10)9-18-14(19)12-6-7-13(17)21-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBZORWYWUSSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.